- Preparation of (heterocyclylcarbonyl)aspartic acid derivatives as caspase inhibitors, World Intellectual Property Organization, , ,
Cas no 932-95-6 (2,5-Thiophenedicarboxaldehyde)
2,5-Thiophenedicarboxaldehyde structure
Product Name:2,5-Thiophenedicarboxaldehyde
N.o CAS:932-95-6
MF:C6H4O2S
MW:140.159760475159
MDL:MFCD00216592
CID:40316
PubChem ID:24866898
Update Time:2024-10-26
2,5-Thiophenedicarboxaldehyde Propriedades químicas e físicas
Nomes e Identificadores
-
- Thiophene-2,5-dicarbaldehyde
- 2,5-Thiophenedicarboxaldehyde
- 2,5-diformylthiophene
- Thiophene-2,5-dicarboxaldehyde
- 2,5-Thienodicarboxaldehyde
- 2,5-Thiophenedial
- 2,5-Thiophenedicarbaldehyde
- Thiophene-2,5-dialdehyde
- OTMRXENQDSQACG-UHFFFAOYSA-N
- 2,5-Diformylthiophen
- BIDD:GT0835
- 2,5-thiophene dicarboxaldehyde
- BCP27894
- 3546AF
- STL324623
- SBB000080
- FCH1114698
- 2,5-THIOPHENENEDICARBOXALDEHYDE
- OR
- A844510
- SCHEMBL178830
- EN300-624191
- FT-0600251
- 932-95-6
- AM20080613
- AS-38473
- 2,5-Thiophenedicarboxaldehyde, 99%
- CHEMBL2229528
- MFCD00216592
- AKOS015855708
- DTXSID50343151
- InChI=1/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4
- AC-5193
- CS-W016463
- DB-005145
- XH0625
-
- MDL: MFCD00216592
- Inchi: 1S/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4H
- Chave InChI: OTMRXENQDSQACG-UHFFFAOYSA-N
- SMILES: O=CC1=CC=C(C=O)S1
Propriedades Computadas
- Massa Exacta: 139.99300
- Massa monoisotópica: 139.993
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 2
- Complexidade: 110
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 1.2
- Superfície polar topológica: 62.4
Propriedades Experimentais
- Cor/Forma: Yellow to Brown Solid
- Densidade: 1.327 (estimate)
- Ponto de Fusão: 115-117 °C (lit.)
- Ponto de ebulição: 226.66°C (rough estimate)
- Ponto de Flash: 136.5°C
- Índice de Refracção: 1.5300 (estimate)
- PSA: 62.38000
- LogP: 1.37310
- FEMA: 3184
- Solubilidade: 未确定
2,5-Thiophenedicarboxaldehyde Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H315,H319,H335
- Declaração de Advertência: P261,P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S26-S36
-
Identificação dos materiais perigosos:
- Frases de Risco:R36/37/38
- Condição de armazenamento:2-8 °C
2,5-Thiophenedicarboxaldehyde Dados aduaneiros
- CÓDIGO SH:2934999090
- Dados aduaneiros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,5-Thiophenedicarboxaldehyde Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 66598-1/G |
THIOPHENE-2,5-DICARBALDEHYDE |
932-95-6 | 97% | 1g |
$34 | 2023-09-16 | |
| AstaTech | 66598-5/G |
THIOPHENE-2,5-DICARBALDEHYDE |
932-95-6 | 97% | 5g |
$140 | 2023-09-16 | |
| AstaTech | 66598-10/G |
THIOPHENE-2,5-DICARBALDEHYDE |
932-95-6 | 97% | 10g |
$240 | 2023-09-16 | |
| Apollo Scientific | OR28138-1g |
Thiophene-2,5-dicarboxaldehyde |
932-95-6 | 98% | 1g |
£17.00 | 2025-03-21 | |
| Apollo Scientific | OR28138-5g |
Thiophene-2,5-dicarboxaldehyde |
932-95-6 | 98% | 5g |
£99.00 | 2025-02-19 | |
| Chemenu | CM199924-25g |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 97% | 25g |
$423 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19760-5g |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 95% | 5g |
¥601.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19760-1g |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 1g |
¥336.0 | 2021-09-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19760-250mg |
Thiophene-2,5-dicarbaldehyde |
932-95-6 | 250mg |
¥136.0 | 2021-09-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T888374-5g |
2,5-Thiophenedicarboxaldehyde |
932-95-6 | 97% | 5g |
1,996.00 | 2021-05-17 |
2,5-Thiophenedicarboxaldehyde Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 15 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
1.2 15 min, -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Hydrochloric acid
Referência
- Preparation of 2,5-thiophenedicarboxaldehyde, Bulletin of the Chemical Society of Japan, 1964, 37(8), 1197-1200
Método de produção 3
Condições de reacção
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; 1 h, reflux
1.2 Solvents: Hexane ; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Solvents: Hexane ; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referência
- Pi-Extended Ethynyl 21,23-Dithiaporphyrins: A Synthesis and Comparative Study of Electrochemical, Optical, and Self-Assembling Properties, Journal of Organic Chemistry, 2015, 80(19), 9401-9409
Método de produção 4
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; -70 °C; 1 h, -70 °C
1.2 -70 °C; -70 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 -70 °C; -70 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referência
- Optically rewritable transparent liquid crystal displays enabled by light-driven chiral fluorescent molecular switches, Advanced Materials (Weinheim, 2019, 31(10),
Método de produção 5
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, -78 °C; 1.5 h, -78 °C
1.2 -78 °C; -78 °C → rt; 30 min, rt
1.3 Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 -78 °C; -78 °C → rt; 30 min, rt
1.3 Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 3 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referência
- Selective Anionic Polymerization of 2,5-Divinylthiophene Derivatives, Macromolecules (Washington, 2021, 54(17), 8173-8181
Método de produção 6
Condições de reacção
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt; 1.5 h, reflux
1.2 Solvents: Tetrahydrofuran ; 1.5 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt
1.2 Solvents: Tetrahydrofuran ; 1.5 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt
Referência
- New core-substituted with electron-donating group 1,8-naphthalimides towards optoelectronic applications, Journal of Luminescence, 2015, 166, 22-39
Método de produção 7
Condições de reacção
1.1 Reagents: Lithium acetate , Manganese oxide (MnO2) Solvents: Dichloromethane ; 4 h, 25 °C
Referência
- Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex, Catalysts, 2021, 11(10),
Método de produção 8
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C → 0 °C
1.2 0 °C; 2 h, rt
1.3 Reagents: tert-Butyllithium Solvents: Pentane ; -78 °C; 5 min, -78 °C
1.4 -78 °C; overnight, rt
1.2 0 °C; 2 h, rt
1.3 Reagents: tert-Butyllithium Solvents: Pentane ; -78 °C; 5 min, -78 °C
1.4 -78 °C; overnight, rt
Referência
- The synthesis of π-electron molecular rods with a thiophene or thieno[3,2-b]thiophene core unit and sulfur alligator clips, Tetrahedron Letters, 2013, 54(22), 2795-2798
Método de produção 9
Método de produção 10
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; 12 h, rt
1.3 Reagents: Water
1.2 -78 °C; 30 min, -78 °C; 12 h, rt
1.3 Reagents: Water
Referência
- Thiophene-cored isoindigo derivative-thiophene copolymer, and preparing method and application thereof, China, , ,
Método de produção 11
Método de produção 12
Condições de reacção
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; 1.5 h, 70 °C
1.2 Reagents: Hydrochloric acid ; 70 °C → rt; 0.5 h, rt
1.2 Reagents: Hydrochloric acid ; 70 °C → rt; 0.5 h, rt
Referência
- Preparation of two-dimensional strong fluorescent polyaniline material with metal ion detection performance, China, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane
Referência
- Exchange Interactions between Two Nitronyl Nitroxide or Iminyl Nitroxide Radicals Attached to Thiophene and 2,2'-Bithienyl Rings, Journal of the American Chemical Society, 1995, 117(9), 2467-78
Método de produção 14
Condições de reacção
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt → 50 °C; 1 h, 50 °C
1.2 Solvents: Tetrahydrofuran ; rt → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Solvents: Tetrahydrofuran ; rt → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referência
- Symmetric 32π (1.0.1.0.1.0.1) Core-Modified Heptaphyrins from Asymmetric Building Block, Organic Letters, 2021, 23(9), 3481-3485
Método de produção 15
Condições de reacção
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; rt; 40 °C → reflux; 30 min, reflux
1.2 Solvents: Tetrahydrofuran ; reflux → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; -20 °C → -5 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 6
1.2 Solvents: Tetrahydrofuran ; reflux → -40 °C; 10 min, -40 °C; -40 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; -20 °C → -5 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 6
Referência
- Organic electroluminescent elements containing thiophene-imidazol compounds, displays having them, and image sensors having them, Japan, , ,
Método de produção 16
Método de produção 17
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, rt; rt → -78 °C
1.2 1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Referência
- Single- and two-photon excited fluorescence of a new thiophene derivative, Jinan Daxue Xuebao, 2004, 18(4), 350-352
Método de produção 18
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt; 1 h, rt
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Water ; pH 7
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Water ; pH 7
Referência
- Linear and nonlinear luminescence properties of thiophene based materials, Journal of the Serbian Chemical Society, 2005, 70(2), 201-208
Método de produção 19
Condições de reacção
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ; 20 min, -30 °C
1.2 Reagents: Butyllithium ; -30 °C; 1 h, -30 °C; 1.5 h, reflux; 20 min, -30 °C
1.3 Solvents: Tetrahydrofuran ; 12 h, rt
1.2 Reagents: Butyllithium ; -30 °C; 1 h, -30 °C; 1.5 h, reflux; 20 min, -30 °C
1.3 Solvents: Tetrahydrofuran ; 12 h, rt
Referência
- Preparation of photovoltaic bulk phase material based on rhodanine and application thereof in organic solar cell, China, , ,
Método de produção 20
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; 30 min, -78 °C; 30 min, -78 °C
1.2 -78 °C; overnight
1.3 Reagents: Hydrochloric acid Solvents: Water ; -20 °C → rt
1.2 -78 °C; overnight
1.3 Reagents: Hydrochloric acid Solvents: Water ; -20 °C → rt
Referência
- Sulfur Containing Stable Unsubstituted Heptacene Analogs, Organic Letters, 2012, 14(1), 78-81
2,5-Thiophenedicarboxaldehyde Raw materials
- thiophene-2,5-diyldimethanol
- Thiophene, 2-bromo-5-(diethoxymethyl)-
- Nitrone, α,α′-2,5-thiophenediylbis[N-[p-(dimethylamino)phenyl]-
- 2,5-Dibromothiophene
- 2-(2-Thienyl)-1,3-dioxolane
2,5-Thiophenedicarboxaldehyde Preparation Products
2,5-Thiophenedicarboxaldehyde Fornecedores
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:932-95-6)2,5-Thiophenedicarboxaldehyde
Número da Ordem:sfd15918
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:37
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Amadis Chemical Company Limited
Membro Ouro
(CAS:932-95-6)2,5-Thiophenedicarboxaldehyde
Número da Ordem:A844510
Estado das existências:in Stock
Quantidade:25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:03
Preço ($):375.0
E- mail:sales@amadischem.com
2,5-Thiophenedicarboxaldehyde Literatura Relacionada
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
932-95-6 (2,5-Thiophenedicarboxaldehyde) Produtos relacionados
- 51925-22-5(Naphtho[1,2-b]thiophene-2-carboxaldehyde)
- 3541-37-5(1-benzothiophene-2-carbaldehyde)
- 13679-70-4(5-Methyl-2-thiophenecarboxaldehyde)
- 98-03-3(Thiophene-2-carbaldehyde)
- 30583-13-2(Thiophenecarboxaldehyde)
- 31486-86-9(Thieno3,2-bthiophene-2-carbaldehyde)
- 6030-36-0(4-Methylthiophene-2-carbaldehyde)
- 36880-33-8(5-Ethylthiophene-2-carbaldehyde)
- 206768-21-0(5-Ethynylthiophene-2-carbaldehyde)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)